N,N'-(3-Methylbutylidene)bismethacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(3-Methylbutylidene)bismethacrylamide: is a chemical compound with the molecular formula C₁₃H₂₂N₂O₂. It is known for its unique structure, which includes a 3-methylbutylidene group linked to two methacrylamide units. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N,N’-(3-Methylbutylidene)bismethacrylamide typically involves the reaction of 3-methylbutylidene with methacrylamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods: : In industrial settings, the production of N,N’-(3-Methylbutylidene)bismethacrylamide is scaled up using large reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions: : N,N’-(3-Methylbutylidene)bismethacrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms .
Wissenschaftliche Forschungsanwendungen
Chemistry: : N,N’-(3-Methylbutylidene)bismethacrylamide is used as a building block in the synthesis of complex organic molecules.
Biology: : In biological research, this compound is studied for its potential interactions with biomolecules. It can be used to modify proteins or nucleic acids, enabling the study of biochemical pathways and molecular mechanisms .
Medicine: : N,N’-(3-Methylbutylidene)bismethacrylamide is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs or as a tool for drug delivery systems .
Industry: : In industrial applications, this compound is used in the production of polymers and coatings. Its ability to undergo polymerization makes it valuable in the creation of high-performance materials .
Wirkmechanismus
The mechanism by which N,N’-(3-Methylbutylidene)bismethacrylamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their structure and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Methylenebismethacrylamide: Similar in structure but with a methylene group instead of a 3-methylbutylidene group.
N,N’-Ethylenebismethacrylamide: Contains an ethylene group instead of a 3-methylbutylidene group.
N,N’-Propylenebismethacrylamide: Features a propylene group in place of the 3-methylbutylidene group.
Uniqueness: : N,N’-(3-Methylbutylidene)bismethacrylamide is unique due to its 3-methylbutylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
98088-95-0 |
---|---|
Molekularformel |
C13H22N2O2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
2-methyl-N-[3-methyl-1-(2-methylprop-2-enoylamino)butyl]prop-2-enamide |
InChI |
InChI=1S/C13H22N2O2/c1-8(2)7-11(14-12(16)9(3)4)15-13(17)10(5)6/h8,11H,3,5,7H2,1-2,4,6H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
WMCQRSRSFMERMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(NC(=O)C(=C)C)NC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.